N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(1-benzylpyrrolidin-3-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-9-11-20(17-6-7-17)14-16-8-10-19(13-16)12-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLGKMIWNCZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135851 | |
| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353987-42-4 | |
| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353987-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H27N3
- CAS Number : 1353987-42-4
- Key Structural Features : The compound contains a cyclopropyl group and a pyrrolidine moiety, which are critical for its biological interactions. The presence of a benzyl group enhances its lipophilicity, potentially improving membrane permeability.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Pyrrolidine Ring : Using appropriate precursors to construct the pyrrolidine structure.
- Cyclopropanation : Introducing the cyclopropyl group through cyclopropanation reactions.
- Final Coupling : Attaching the benzyl moiety to form the final compound.
These synthetic pathways allow for modifications that may enhance the compound's biological properties.
Interaction with Neurotransmitter Systems
Research indicates that compounds similar to this compound often interact with neurotransmitter receptors, particularly those involved in mood regulation and neurological disorders. Preliminary studies suggest potential interactions with:
- Dopamine Receptors : Implicated in mood regulation and reward pathways.
- Serotonin Receptors : Associated with mood, anxiety, and overall mental health.
These interactions suggest that the compound may have applications in treating conditions such as depression or anxiety disorders.
Binding Affinity Studies
Research focusing on binding affinities has shown that compounds with similar structures can exhibit varying degrees of efficacy at neurotransmitter receptors. A comparative analysis of related compounds reveals:
| Compound Name | CAS Number | Binding Affinity (Ki) | Key Features |
|---|---|---|---|
| N1-cyclopropylethane-1,2-diamine | 1354015-93-2 | TBD | Lacks benzyl group; simpler structure |
| N-(benzyl)piperidine derivatives | Various | TBD | Similar amine structure; differing substituents affecting activity |
Further studies are necessary to establish the specific binding affinities and mechanisms of action for this compound .
Comparison with Similar Compounds
Substituent Variations on the Amine Group
Key Findings :
- The cyclopropyl group in the target compound introduces rigidity and may influence binding interactions in biological systems compared to linear alkyl groups like ethyl or isopropyl .
- Ethyl and isopropyl analogs are commercially available as intermediates, suggesting shared synthetic pathways but divergent applications .
Heterocyclic Core Modifications
Key Findings :
Stereochemical and Positional Isomers
Key Findings :
- Stereochemistry significantly impacts biological activity. For example, the (S)-enantiomer (CAS 1354015-93-2) is marketed as a high-purity chiral intermediate, while the (R)-isomer (CAS 1354006-87-3) remains less studied .
- Positional isomerism (e.g., pyrrolidin-2-yl vs. 3-yl substitution) alters spatial orientation, affecting interactions with enzymes or receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine, and how do reaction conditions influence yield?
- Synthesis Steps :
Pyrrolidine Core Formation : Start with benzyl-protected pyrrolidine derivatives, employing reductive amination or alkylation to introduce substituents (e.g., cyclopropyl groups).
Functionalization : Use alkylation or nucleophilic substitution to attach the ethylene diamine backbone to the pyrrolidine nitrogen.
Purification : Optimize via column chromatography or crystallization under inert atmospheres to prevent oxidation .
- Critical Parameters :
- Temperature : Controlled heating (60–80°C) minimizes side reactions during alkylation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF improves solubility of intermediates .
Q. Which analytical techniques are most effective for characterizing this compound's purity and structure?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Resolve stereochemistry and confirm cyclopropyl/pyrrolidine connectivity. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while benzyl aromatic protons resonate at δ 7.2–7.4 ppm .
Advanced Research Questions
Q. How can researchers investigate the biological targets of this compound, and what experimental models are suitable?
- Target Hypothesis : Structural analogs suggest potential interaction with neurological receptors (e.g., cannabinoid CB1) or enzymes like nitric oxide synthase .
- Assay Design :
- Binding Affinity : Radioligand displacement assays using [³H]CP-55,940 for CB1 receptor studies.
- Functional Activity : Measure cAMP modulation in HEK293 cells expressing CB1 .
- In Vivo Models : Rodent behavioral assays (e.g., analgesia tests) to evaluate CNS effects .
Q. What structural modifications enhance this compound's bioactivity, and how can SAR studies be structured?
- Key Modifications :
- Cyclopropyl Substitution : Replacing cyclopropyl with isopropyl or methyl groups alters steric bulk, affecting receptor binding kinetics .
- Pyrrolidine Methylation : Introducing methyl groups at the pyrrolidine 2-position may improve metabolic stability .
- SAR Workflow :
Synthesize derivatives with systematic substituent variations.
Test in vitro activity (e.g., IC50 values via fluorescence polarization).
Correlate structural changes (e.g., logP, polar surface area) with potency using QSAR models .
Q. How should researchers address contradictory bioactivity data across studies?
- Potential Causes :
- Stereochemical Variance : Enantiomers (R vs. S configurations) may exhibit divergent receptor affinities. Confirm configuration via chiral HPLC or X-ray crystallography .
- Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH can alter results. Standardize protocols (e.g., ATP concentration in kinase assays) .
- Resolution Strategy :
- Replicate studies under controlled conditions.
- Use orthogonal assays (e.g., SPR and ITC for binding validation) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors (GHS Hazard Statement H335) .
Methodological Guidance
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Scale-Up Adjustments :
- Catalyst Loading : Increase Pd/C or Raney Ni concentrations (5–10 wt%) for hydrogenation steps.
- Batch vs. Flow Chemistry : Transition to continuous flow systems to improve heat dissipation and reduce byproducts .
- Yield Tracking : Monitor via LC-MS at intermediate stages to identify bottlenecks .
Q. What computational tools are recommended for predicting this compound's pharmacokinetic properties?
- Software :
- SwissADME : Predict logP (e.g., 2.1), bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM or AMBER force fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
